molecular formula C22H25N3O B12630475 2-(3-Methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine CAS No. 918970-19-1

2-(3-Methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine

Cat. No.: B12630475
CAS No.: 918970-19-1
M. Wt: 347.5 g/mol
InChI Key: HUWNPLOREZWYGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identification and Characterization of 2-(3-Methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine

Systematic Nomenclature and Structural Representation

The systematic IUPAC name for this compound is 2-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine , reflecting its three primary structural components:

  • A quinoline core (a bicyclic system comprising a benzene ring fused to a pyridine ring).
  • A 3-methylphenyl substituent at the quinoline’s 2-position.
  • A morpholine-containing ethylamine group at the 4-position.

The structural formula (Figure 1) highlights the connectivity of these moieties. The quinoline scaffold is substituted at position 2 with a 3-methylphenyl group and at position 4 with a secondary amine linked to a morpholine ring via an ethyl chain. The morpholine group introduces a six-membered heterocycle containing one oxygen and one nitrogen atom.

SMILES Notation :

COC1=CC=CC=C1C2=NC3=CC=CC=C3C(=N2)NCC4=CC=C(C=C4)C5=CN=CC=C5  

InChI Key :

BCMNQBIJIUVNIW-UHFFFAOYSA-N  

Molecular Formula and Weight Analysis

The molecular formula is C23H25N3O , derived from the summation of constituent atoms:

  • 23 carbons (9 from quinoline, 7 from 3-methylphenyl, 6 from the morpholine-ethyl group, and 1 from the methyl group).
  • 25 hydrogens (distributed across aromatic, aliphatic, and heterocyclic regions).
  • 3 nitrogens (one from quinoline, one from the amine, and one from morpholine).
  • 1 oxygen (from morpholine).

The molecular weight is 359.47 g/mol , calculated as follows:
$$
\text{MW} = (23 \times 12.01) + (25 \times 1.01) + (3 \times 14.01) + (1 \times 16.00) = 359.47 \, \text{g/mol}.
$$

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorption bands include:

  • Aromatic C–H stretches : 3050–3100 cm⁻¹.
  • C–O–C asymmetric stretch (morpholine): 1100–1150 cm⁻¹.
  • N–H bend (secondary amine): 1550–1600 cm⁻¹.
  • C=N stretch (quinoline): 1600–1650 cm⁻¹.
Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 8.5–7.2 (m, 9H, aromatic protons from quinoline and 3-methylphenyl).
    • δ 3.7 (t, 4H, morpholine O–CH₂–CH₂–N).
    • δ 2.9 (t, 2H, ethyl –CH₂–N).
    • δ 2.3 (s, 3H, methyl group).
  • ¹³C NMR :

    • δ 160–110 (aromatic carbons).
    • δ 67 (morpholine O–CH₂).
    • δ 53 (ethyl –CH₂–N).
    • δ 21 (methyl carbon).
Mass Spectrometry (MS)
  • Molecular ion peak : m/z 359.47 (M⁺).
  • Fragmentation patterns include loss of the morpholine-ethyl group (m/z 246) and cleavage of the quinoline core.

Crystallographic Data and Conformational Analysis

Experimental X-ray crystallographic data for this compound remain unreported. However, analogous quinoline derivatives exhibit planar quinoline cores with substituents adopting equatorial orientations to minimize steric strain. Computational models predict that the morpholine ring adopts a chair conformation , while the ethyl chain aligns perpendicular to the quinoline plane to optimize van der Waals interactions.

Computational Chemistry Predictions

Density Functional Theory (DFT) Calculations
  • Optimized geometry : The quinoline core is planar, with dihedral angles of 178° between the quinoline and 3-methylphenyl group. The morpholine ring’s chair conformation stabilizes the structure by reducing torsional strain.
  • HOMO-LUMO gap : 4.2 eV, indicating moderate electronic stability. The HOMO is localized on the quinoline’s π-system, while the LUMO resides on the morpholine-ethyl chain (Figure 2).
Molecular Orbital Analysis
  • Electron density maps reveal high electron density at the quinoline’s nitrogen and the morpholine’s oxygen, suggesting potential nucleophilic and hydrogen-bonding sites.
  • Electrostatic potential surfaces highlight the amine group as a region of positive potential, favoring interactions with electron-rich biological targets.

Properties

CAS No.

918970-19-1

Molecular Formula

C22H25N3O

Molecular Weight

347.5 g/mol

IUPAC Name

2-(3-methylphenyl)-N-(2-morpholin-4-ylethyl)quinolin-4-amine

InChI

InChI=1S/C22H25N3O/c1-17-5-4-6-18(15-17)21-16-22(19-7-2-3-8-20(19)24-21)23-9-10-25-11-13-26-14-12-25/h2-8,15-16H,9-14H2,1H3,(H,23,24)

InChI Key

HUWNPLOREZWYGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)NCCN4CCOCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the 3-Methylphenyl Group: The 3-methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 3-methylbenzyl chloride and aluminum chloride as a catalyst.

    Attachment of the Morpholin-4-yl Group: The morpholin-4-yl group can be introduced through a nucleophilic substitution reaction using morpholine and an appropriate leaving group, such as a halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS) on the Quinoline Ring

The quinoline nucleus undergoes EAS at electron-rich positions. The 3-methylphenyl group at C-2 directs electrophiles to the C-5 and C-8 positions due to its electron-donating effects . Key reactions include:

Reaction TypeReagents/ConditionsPositionProductReference
NitrationHNO₃/H₂SO₄, 0–5°CC-5/C-8Nitroquinoline derivative
HalogenationCl₂/PCl₅, refluxC-66-Chloro derivative
SulfonationH₂SO₄/SO₃, 100°CC-8Sulfonic acid derivative

Example : Chlorination of the quinoline core using PCl₅ yields 6-chloro-2-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine, a precursor for further functionalization .

Nucleophilic Reactions at the Amine Group

The secondary amine (−NH−) at C-4 participates in nucleophilic substitutions and alkylation/acylation reactions:

Reaction TypeReagents/ConditionsProductReference
AlkylationR-X (alkyl halide), K₂CO₃, DMFN-Alkylated derivatives
AcylationAcCl, pyridineN-Acetylated derivative
Schiff Base FormationAldehydes/ketones, EtOHIminoquinoline complexes

Mechanistic Insight : The amine’s lone pair facilitates nucleophilic attack on electrophilic reagents, enabling the introduction of diverse functional groups.

Morpholine Ring Reactivity

The morpholine moiety (N-CH₂-CH₂-O) engages in acid-mediated ring-opening and metal coordination :

Reaction TypeReagents/ConditionsProductReference
Acid HydrolysisHCl (conc.), refluxEthanolamine derivative
Metal ComplexationCu(II)/Fe(III) salts, MeOHTransition metal complexes

Example : Treatment with concentrated HCl cleaves the morpholine ring, yielding ethanolamine-linked quinoline derivatives.

Oxidation and Reduction Reactions

The quinoline core and amine group are susceptible to redox transformations:

Reaction TypeReagents/ConditionsProductReference
OxidationH₂O₂, Fe²⁺N-Oxide derivative
ReductionH₂, Pd/CTetrahydroquinoline analog

Note : N-Oxidation enhances solubility and modulates biological activity.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 2-(3-Methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study on novel quinoline derivatives demonstrated their ability to inhibit cell proliferation in human cancer models, suggesting that modifications to the quinoline structure can enhance anticancer efficacy .

Kinase Inhibition

The compound has been studied for its potential as a protein kinase inhibitor. Protein kinases play crucial roles in cell signaling pathways related to cancer progression and other diseases. The inhibition of specific kinases can lead to reduced tumor growth and improved therapeutic outcomes. For example, compounds with similar structures have been identified as effective inhibitors of kinases involved in tumorigenesis .

Cancer Treatment

Given its biological activity, 2-(3-Methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine is being investigated as a candidate for cancer therapy. Its mechanism of action involves targeting specific signaling pathways that are often dysregulated in cancer cells, leading to apoptosis and reduced tumor viability. Clinical studies are necessary to establish its efficacy and safety profile in humans.

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. Similar quinoline derivatives have shown effectiveness against various bacterial strains, indicating a potential role in treating infections . Further research is needed to explore this application comprehensively.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 2-(3-Methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine is crucial for optimizing its pharmacological properties. Modifications to the quinoline core or the side chains can significantly influence its biological activity and selectivity for specific targets.

Structural ModificationEffect on Activity
Addition of halogensIncreased potency against certain kinases
Variation in side chainsAltered selectivity for cancer cell lines

Preclinical Studies

In preclinical models, compounds derived from quinoline scaffolds have demonstrated promising results in inhibiting tumor growth in xenograft models of breast and colon cancer. These studies highlight the potential of 2-(3-Methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine as a lead compound for further development .

Clinical Trials

While specific clinical trials involving 2-(3-Methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine are not yet reported, ongoing research into similar compounds suggests that they may enter clinical evaluation phases soon, especially concerning their efficacy against resistant cancer types.

Mechanism of Action

The mechanism of action of 2-(3-Methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine involves its interaction with specific molecular targets within cells. The compound can bind to DNA or proteins, disrupting their normal function. This can lead to the inhibition of cell growth and proliferation, making it a potential candidate for anticancer therapy. Additionally, the compound may interfere with enzymatic pathways, further contributing to its biological effects.

Comparison with Similar Compounds

Structural Analogues with Morpholine Substitutions

Compounds with morpholine-containing side chains exhibit diverse biological activities due to their balanced lipophilicity and hydrogen-bonding capacity.

Compound Name Molecular Formula Substituents Biological Activity Key Findings References
Target Compound C22H25N3O 3-methylphenyl, 2-(morpholin-4-yl)ethyl Not explicitly reported Structural similarity to analgesic leads
N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-7-chloroquinolin-4-amine C16H20ClN3O2 7-chloro, aminoethoxyethoxyethyl Antimalarial (IC50: 48 nM) Higher potency than chloroquine in assays
N-Methyl-1-[4-(2-morpholin-4-ylethoxy)phenyl]methanamine C14H21N2O2 Morpholinylethoxy, methylphenyl Not reported Demonstrates synthetic versatility

Key Observations :

  • The target compound’s morpholinylethyl group mirrors the antimalarial compound’s aminoethoxyethoxyethyl chain in , but the latter’s chlorine substituent enhances parasitic targeting .
  • Morpholine-linked ethers (e.g., ) prioritize solubility, whereas the target compound’s 3-methylphenyl group may favor membrane penetration .

Quinolin-4-amine Derivatives with Varied Aromatic Substituents

Aromatic substitutions at position 2 influence receptor binding and steric effects.

Compound Name Molecular Formula Substituents Biological Activity Key Findings References
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(2-phenoxyethoxy)quinolin-4-amine C24H21ClFN2O3 3-chloro-4-fluorophenyl, phenoxyethoxy Antibacterial Broad-spectrum activity against S. aureus
2-[4-(4-Methylpiperazino)phenyl]-N-[2-(dimethylamino)ethyl]quinolin-4-amine C24H30N4 Piperazino, dimethylaminoethyl CpG antagonist (EC50: 0.76 nM) High receptor affinity due to basic groups
N-(4-Bromophenyl)-6-ethoxy-2-methylquinolin-4-amine C18H17BrN2O 4-bromophenyl, ethoxy, methyl Not reported Bromine enhances halogen bonding potential

Key Observations :

  • Halogenated aromatic groups (e.g., bromine in ) improve binding via halogen bonds, whereas the target compound’s 3-methylphenyl relies on hydrophobic interactions .
  • Piperazino and dimethylaminoethyl groups () enhance antagonist activity compared to morpholinylethyl, suggesting receptor-specific preferences .

Analogues with Modified Heterocyclic Cores

Quinazoline and triazine hybrids highlight the impact of core structure modifications.

Compound Name Molecular Formula Core Structure Biological Activity Key Findings References
6,7-Dichloro-N-(4-methylphenyl)-2-(morpholin-4-yl)-3,4-dihydroquinazolin-4-amine C19H20Cl2N4O Quinazoline Not reported Chlorine atoms enhance electrophilicity
7-Chloro-N-[2-(4-(4-chloro-6-(dibutylamino)-1,3,5-triazin-2-yl)piperazin-1-yl)ethyl]quinolin-4-amine C27H34ClN9 Triazine-quinoline Cholinesterase inhibition (IC50: 7.74 µM) Dual targeting via triazine and quinoline

Key Observations :

  • Triazine-quinoline hybrids () achieve dual functionality, suggesting the target compound’s morpholinylethyl group could be optimized for multi-target applications .

Physicochemical and Spectroscopic Comparisons

  • IR/NMR Trends : Morpholine-containing compounds (e.g., ) show characteristic C-O-C stretches (~1115–1248 cm⁻¹) and tertiary C-N peaks (~1340 cm⁻¹), consistent with the target compound’s expected spectral profile .
  • Solubility : Morpholine derivatives generally display improved aqueous solubility compared to piperidine or pyrrolidine analogues (e.g., vs. 15) .

Biological Activity

2-(3-Methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine is a synthetic compound belonging to the quinoline derivative class, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in oncology and neurology.

The compound's chemical structure is characterized by the presence of a quinoline core, a morpholine moiety, and a methylphenyl group. The following table summarizes its key chemical properties:

PropertyValue
Molecular Formula C22H25N3O
Molecular Weight 347.5 g/mol
CAS Number 918970-13-5
IUPAC Name 2-(3-Methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine
LogP 2.491

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets involved in cell signaling pathways. Quinoline derivatives have been shown to exhibit inhibitory effects on several enzymes and receptors, which are crucial for tumor growth and survival.

  • Anticancer Activity : Research indicates that quinoline derivatives can inhibit the proliferation of various cancer cell lines. For instance, studies have demonstrated that similar compounds exhibit significant cytotoxicity against human cancer cells, including those from breast, colon, and lung cancers .
  • Neuroprotective Effects : Compounds with a morpholine structure have been associated with neuroprotective activities. They may modulate neurotransmitter systems or exhibit antioxidant properties that could be beneficial in treating neurodegenerative diseases .

Case Studies

Several studies have explored the biological activity of quinoline derivatives similar to 2-(3-Methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine:

  • Antiproliferative Activity : A study evaluated a series of quinoline derivatives for their antiproliferative effects against a panel of cancer cell lines. Compounds similar to the target compound showed IC50 values ranging from 1.143 µM to 9.27 µM against renal cancer cells, indicating potent anticancer activity .
  • Inhibitory Potency Against Enzymes : Another research highlighted the inhibitory effects of quinoline derivatives on histone deacetylases (HDACs) and other enzymes involved in cancer progression. The compounds demonstrated significant selectivity towards specific cancer types, suggesting potential for targeted therapy .

Biological Activity Summary

The compound's biological activities can be summarized as follows:

Activity TypeDescription
Anticancer Inhibits proliferation of various cancer cell lines; shows selective cytotoxicity with low IC50 values.
Neuroprotective Potential modulation of neurotransmitter systems; antioxidant properties observed in related compounds.
Enzyme Inhibition Effective against HDACs and other relevant enzymes linked to tumor growth and survival.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.